molecular formula C18H19N3O2S B2647390 N-benzhydryl-1,3-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 898075-28-0

N-benzhydryl-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2647390
CAS No.: 898075-28-0
M. Wt: 341.43
InChI Key: APFMNJLJDHIDAW-UHFFFAOYSA-N
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Description

“N-benzhydryl-1,3-dimethyl-1H-pyrazole-4-sulfonamide” is a chemical compound. It is a pyrazole derivative, which is a class of compounds that have a 5-membered ring with three carbon atoms and two adjacent nitrogen atoms . Pyrazole derivatives are known for their diverse pharmacological effects .


Chemical Reactions Analysis

Pyrazoles have the ability to modify through nucleophilic (at C-3 or C-5 positions) and electrophilic substitution (preferably at N-1, N-2, or C-4 positions) reactions . They have 6π delocalized electrons, which can form a pseudo-aromatic system in the rings .

Scientific Research Applications

Inhibitory Effects on Enzymes

Carbonic Anhydrase and Acetylcholinesterase Inhibitors : Pyrazoline benzenesulfonamides, incorporating both sulfonamide and pyrazoline pharmacophores, have been synthesized and investigated for their inhibition potency against human carbonic anhydrase isoenzymes (hCA I and II) and acetylcholinesterase (AChE) enzyme. These compounds exhibit low cytotoxicity towards oral squamous cancer cell carcinoma (OSCC) cell lines and non-tumor cells, suggesting their potential as novel candidates for developing inhibitors with selective activity and minimal adverse effects (Ozmen Ozgun et al., 2019).

Antimicrobial and Antioxidant Activities

Antimicrobial and Antioxidant Properties : Sulfonamide derivatives of Ampyrone have been synthesized and characterized for their in vitro antimicrobial activities against selected bacterial and fungal strains, as well as for their antioxidant activities. Among these compounds, specific derivatives exhibited significant antimicrobial and antioxidant activities, highlighting the potential of sulfonamide-based compounds in the development of new antimicrobial and antioxidant agents (Badgujar et al., 2018).

Catalysis and Green Chemistry

Catalytic Applications in Synthesis : Sulfonamide derivatives have been utilized as catalysts in the synthesis of various heterocyclic compounds. For example, N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide has been applied as an efficient and homogeneous catalyst for the one-pot synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives under aqueous media, aligning with green chemistry protocols (Khazaei et al., 2015).

Properties

IUPAC Name

N-benzhydryl-1,3-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-14-17(13-21(2)19-14)24(22,23)20-18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-13,18,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFMNJLJDHIDAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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